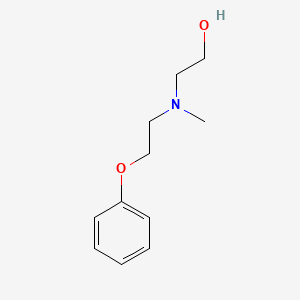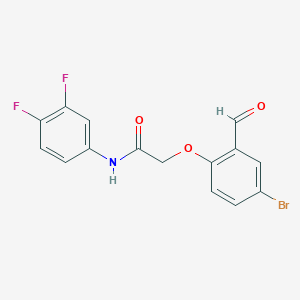
(4-(Methylsulfonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with potential therapeutic applications . It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a thiazole ring, which is a heterocyclic compound that also appears in many drugs .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of a piperazine derivative with a thiazole derivative . The exact synthesis process for this specific compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The piperazine ring can adopt a chair conformation, and the thiazole ring is planar . The exact conformation and orientation of these rings relative to each other would depend on the specific conditions and interactions within the molecule.Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study by Shahana and Yardily (2020) involves the synthesis and characterization of compounds related to (4-(Methylsulfonyl)piperazin-1-yl)(2-(phenylamino)thiazol-4-yl)methanone. They conducted density functional theory calculations and molecular docking studies to understand the antibacterial activity of these compounds. This research contributes to the development of new antibacterial agents and provides insights into their structural and electronic properties Shahana & Yardily, 2020.
Biological Activities
Wang et al. (2015) synthesized a series of novel N-phenylpyrazolyl aryl methanones derivatives containing the arylthio/sulfinyl/sulfonyl group. These compounds, including structures similar to the chemical , exhibited favorable herbicidal and insecticidal activities. This study expands the potential applications of these compounds in agriculture as herbicides and insecticides Wang et al., 2015.
Therapeutic Agents
Hussain et al. (2017) targeted a new series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives for their study. They found that these compounds showed good enzyme inhibitory activity, with one compound exhibiting excellent inhibitory effects against acetyl- and butyrylcholinesterase. This indicates potential therapeutic applications for neurodegenerative diseases Hussain et al., 2017.
Inhibitors for Corrosion Prevention
Singaravelu and Bhadusha (2022) synthesized a novel organic compound, [4-(4-aminobenzene-1-sulfonyl)piperazin-1-yl)(furan-2-yl)methanone, and investigated its use as an inhibitor for the prevention of mild steel corrosion in acidic medium. Their research demonstrates the compound's effectiveness as a corrosion inhibitor, indicating its potential industrial application for protecting metals Singaravelu & Bhadusha, 2022.
Antimicrobial Chemotypes
Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold as a new anti-mycobacterial chemotype. Their study on structurally diverse benzo[d]thiazole-2-carboxamides revealed several compounds with low micromolar anti-tubercular activity, highlighting the potential of these chemotypes in developing new treatments for tuberculosis Pancholia et al., 2016.
Mecanismo De Acción
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
It’s known that similar compounds can cause changes in cell viability . This suggests that the compound may interact with its targets to induce cellular changes, potentially leading to altered cell viability.
Biochemical Pathways
Related compounds have been found to affect various biological activities , indicating that this compound may also influence multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit acceptable pharmacokinetic profiles , suggesting that this compound may also have favorable ADME properties that impact its bioavailability.
Result of Action
It has been observed that similar compounds can produce a loss of cell viability , suggesting that this compound may also lead to similar cellular effects.
Propiedades
IUPAC Name |
(2-anilino-1,3-thiazol-4-yl)-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S2/c1-24(21,22)19-9-7-18(8-10-19)14(20)13-11-23-15(17-13)16-12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCBYBBWCKVHPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![dimethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2867953.png)

![(E)-3-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2867956.png)
![2,2-dichloro-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2867958.png)


![2-[(3,4-Dimethylphenyl)amino]cyclobutan-1-ol](/img/structure/B2867962.png)
![3-[(4-Chlorophenyl)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B2867963.png)

![N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2867965.png)

![4-[2-(6-Methylpyridin-3-YL)acetyl]morpholine-3-carbonitrile](/img/structure/B2867972.png)
![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)
![N-(3-chloro-2-fluorophenyl)-2-(7-morpholino-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2867976.png)